N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide
Description
N-[1-(2-Methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide is a heterocyclic compound featuring a pyrrole core substituted with a phenylsulfonyl group, a 2-methoxyethyl chain, and two methyl groups at positions 4 and 3. The phenylsulfonyl group introduces electron-withdrawing properties, which may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding .
Properties
Molecular Formula |
C19H26N2O4S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]butanamide |
InChI |
InChI=1S/C19H26N2O4S/c1-5-9-17(22)20-19-18(14(2)15(3)21(19)12-13-25-4)26(23,24)16-10-7-6-8-11-16/h6-8,10-11H,5,9,12-13H2,1-4H3,(H,20,22) |
InChI Key |
JBZPGAZSSKKQKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1CCOC)C)C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the introduction of the phenylsulfonyl group and subsequent functionalization with the butanamide moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Functional groups on the pyrrole ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
*Molecular weight estimated based on formula (C₂₁H₂₈N₂O₄S).
- Core Heterocycle: The pyrrole ring in the target compound contrasts with the naphthyridine in Goxalapladib and the linear hexane backbone in compounds.
- Substituent Effects : The 2-methoxyethyl group in the target compound and Goxalapladib may enhance solubility compared to purely hydrophobic chains. However, Goxalapladib’s trifluoromethyl and fluorophenyl groups introduce lipophilicity, likely improving membrane permeability .
- Sulfonyl vs. Phenoxy Groups: The phenylsulfonyl group in the target compound is strongly electron-withdrawing, which could stabilize negative charges or participate in hydrogen bonding as an acceptor. In contrast, phenoxy groups () act as hydrogen bond donors via hydroxyls, influencing crystallization and solubility .
Hydrogen Bonding and Crystallization Behavior
Graph set analysis () predicts that such motifs could form robust intermolecular networks (e.g., chains or rings), enhancing crystal stability. Comparatively, Goxalapladib’s amide and ether groups may form weaker hydrogen bonds, relying on fluorinated aromatic interactions for packing .
Pharmacological Potential (Inferred)
The phenylsulfonyl group may confer selectivity for enzymes with sulfonamide-binding pockets, such as carbonic anhydrases or proteases .
Biological Activity
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O4S |
| Molecular Weight | 364.5 g/mol |
| CAS Number | 1010879-80-7 |
| IUPAC Name | This compound |
The presence of a pyrrole ring, methoxyethyl group, and phenylsulfonyl moiety suggests diverse reactivity and potential interactions with biological targets.
Research indicates that compounds similar to this compound can modulate various cellular pathways. For instance:
- Cell Growth Suppression : Some studies have shown that related pyrrole derivatives can suppress cell growth while enhancing glucose uptake and ATP production in mammalian cells, which may indicate a mechanism for improving cellular metabolism during therapeutic applications .
- Monoclonal Antibody Production : The compound may influence the production of monoclonal antibodies (mAbs) by altering glycosylation patterns, thus enhancing therapeutic efficacy .
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity. For example:
- In Vitro Studies : The compound has shown promise in inhibiting the proliferation of cancer cell lines. The specific mechanisms include apoptosis induction and inhibition of cell cycle progression.
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which could extend to this compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Monoclonal Antibody Production :
- Anticancer Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
